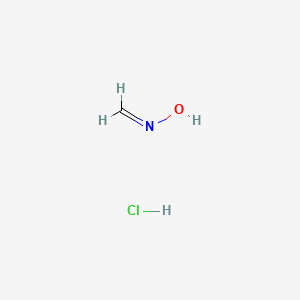

Formaldoxime hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-methylidenehydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883976 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-11-8 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxymethaniminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Formaldoxime and Its Hydrochloride Salt

Classical and Established Preparative Routes

The traditional syntheses of formaldoxime (B1209246) and its hydrochloride salt are primarily based on the condensation reaction between a formaldehyde (B43269) source and a hydroxylamine (B1172632) salt in an aqueous medium. These methods have been refined over more than a century to improve yield and purity.

The resulting formaldoxime can then be protonated by the hydrochloric acid present to form the more stable hydrochloride salt. Aqueous solutions of formaldoxime hydrochloride are known to be stable. wikipedia.org The pure formaldoxime is a colorless liquid that is prone to polymerization into a cyclic trimer, making its isolation as a monomer challenging. wikipedia.orgsdu.dk

A general representation of this reaction is as follows:

H₂CO + NH₂OH·HCl → H₂C=NOH·HCl + H₂O

This straightforward approach forms the basis for many of the more specialized procedures developed over the years.

One of the earliest and most cited modifications to the basic synthesis was reported by Dunstan and Bossi in 1898. rsc.org Their work focused on the preparation and properties of formaldoxime, providing a foundational methodology for its synthesis. A modified version of the Dunstan and Bossi protocol involves preparing a 33% aqueous solution of formaldehyde by stirring two parts water with one part paraformaldehyde. researchgate.net This is then reacted with hydroxylamine hydrochloride. A key aspect of their original work involved the isolation of the monomeric formaldoxime by distillation of an ether extract of the aqueous solution, yielding a liquid that boils at 83°C. sdu.dk

These early optimization strategies were crucial in understanding the properties of formaldoxime and developing ways to handle its tendency to polymerize. sciencemadness.org

The use of sodium acetate (B1210297) in oxime synthesis from hydroxylamine hydrochloride is a common and effective strategy. quora.com In the reaction, sodium acetate acts as a base to neutralize the hydrochloric acid, liberating free hydroxylamine. quora.com This is critical because the free hydroxylamine is a much more potent nucleophile than its protonated form, the hydroxylammonium ion. quora.com

NH₂OH·HCl + CH₃COONa → NH₂OH + CH₃COOH + NaCl

A specific procedure for the preparation of a formaldoxime solution for use in subsequent reactions involves heating paraformaldehyde with hydroxylamine hydrochloride in water to obtain a clear solution. sciencemadness.org Hydrated sodium acetate is then added, and the mixture is gently boiled under reflux for 15 minutes. sciencemadness.org This method ensures the in-situ generation of free hydroxylamine in a buffered medium, which facilitates a controlled reaction to form formaldoxime.

| Reactant | Role | Rationale |

| Paraformaldehyde | Source of formaldehyde | Provides a solid, stable source of formaldehyde that depolymerizes in situ. |

| Hydroxylamine Hydrochloride | Source of hydroxylamine | Stable salt of the reactive hydroxylamine. |

| Sodium Acetate | Base | Neutralizes HCl to generate the more nucleophilic free hydroxylamine. quora.com |

| Water | Solvent | Aqueous medium for the reaction. |

| Reflux | Reaction Condition | Provides the necessary energy to drive the condensation and ensures complete reaction. |

This interactive table summarizes the roles of the key reagents in the sodium acetate-mediated synthesis of formaldoxime.

Advanced and Green Chemistry Approaches

More recent developments in the synthesis of formaldoxime have focused on improving efficiency for industrial-scale production and employing principles of green chemistry to reduce environmental impact.

For large-scale production, particularly of the formaldoxime trimer, an improved process has been developed to minimize product loss and avoid issues with filtration and salt occlusion. google.com This method utilizes paraformaldehyde as the formaldehyde source, dihydroxylamine sulfate (B86663) (DHS) as the hydroxylamine source, and ammonia (B1221849) gas for neutralization. google.com

A key innovation in this industrial process is the use of steam stripping to recover the formaldoxime monomer from the synthesis liquor. google.com The monomer is then trimerized in a separate step, allowing for better control and essentially quantitative yield of the trimer. google.com The mother liquor, which may contain some formaldoxime monomer, can be recycled into the next synthesis batch, minimizing waste. google.com

| Parameter | Value/Condition | Purpose |

| Formaldehyde Source | Paraformaldehyde | Preferred over aqueous formaldehyde to control water balance. google.com |

| Hydroxylamine Source | Dihydroxylamine Sulfate (DHS) | Used in conjunction with ammonia for neutralization. google.com |

| Neutralizing Agent | Ammonia Gas | Controls the pH of the reaction mixture. |

| Recovery Method | Steam Stripping | Separates the volatile formaldoxime monomer from the reaction mixture. google.com |

| Final Product Form | Trimer | A stable, solid form of formaldoxime. google.com |

| Trimerization Temperature | 0-5 °C | Cooling aids in the precipitation and formation of the trimer. google.com |

This interactive table outlines the key parameters of an industrial-scale synthesis of formaldoxime trimer.

A promising green chemistry approach to formaldoxime synthesis is through the electrochemical co-reduction of carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻). researchgate.net This method is a key step in the synthesis of more complex nitrogen-containing organic compounds like methylamine (B109427) and urea. researchgate.netrsc.org

The fundamental principle of this process is the electrochemical generation of formaldehyde from CO₂ and hydroxylamine from nitrate or nitrite at the surface of a catalyst. researchgate.net These intermediates then undergo a spontaneous condensation reaction in situ to form formaldoxime. researchgate.net This method avoids the use of pre-synthesized formaldehyde and hydroxylamine, which can be hazardous and energy-intensive to produce. The direct use of abundant and inexpensive feedstocks like CO₂ and nitrate makes this a highly sustainable and environmentally friendly route. digitellinc.com

| Component | Description | Significance |

| Carbon Source | Carbon Dioxide (CO₂) | Abundant, renewable C1 feedstock. |

| Nitrogen Source | Nitrate (NO₃⁻) or Nitrite (NO₂⁻) | Readily available nitrogen sources. digitellinc.com |

| Process | Electrochemical Co-reduction | Drives the formation of reactive intermediates at an electrode surface. |

| Key Intermediate | Formaldoxime | Formed by the spontaneous reaction of electrochemically generated formaldehyde and hydroxylamine. researchgate.net |

| Catalyst | e.g., Molecular cobalt on carbon nanotubes | Facilitates the efficient reduction of CO₂ and nitrate. researchgate.net |

This interactive table details the components and significance of the electrochemical synthesis of formaldoxime.

Electrochemical Synthesis utilizing CO₂ and Nitrate/Nitrite Sources

Purification and Isolation Techniques for High-Purity Formaldoxime

The purification of formaldoxime is complicated by its chemical properties. The monomer is a volatile liquid with a boiling point of 84°C, but it readily undergoes polymerization to form a cyclic trimer, a stable, high-melting-point solid (MP 145°–156° C). wikipedia.orggoogle.com An equilibrium often exists between the monomer and trimer in aqueous solutions. google.comsdu.dk Effective purification methods must therefore separate the desired compound from inorganic salts and manage this monomer-trimer equilibrium.

A highly effective method for isolating formaldoxime monomer involves steam stripping . google.com In this process, the synthesis liquor containing formaldoxime and non-volatile byproducts (like ammonium (B1175870) sulfate) is heated. The formaldoxime monomer, being volatile, is carried over with the steam. The vapor is then condensed and collected, yielding an aqueous solution of the monomer free from the inorganic salts left behind in the reboiler. google.com This technique allows for a quantitative recovery of the formaldoxime monomer. google.com The collected monomer solution can then be cooled to induce the formation of the stable trimer, which precipitates and can be recovered by filtration. google.com

Table 2: Process Parameters for Steam Stripping of Formaldoxime Monomer

| Parameter | Temperature Range | Purpose | Source |

|---|---|---|---|

| Initial Reboiler Temp. | 86°–88° C | Start of monomer boiling. | google.com |

| Initial Vapor Temp. | 84°–86° C | Temperature of emergent monomer/steam vapor. | google.com |

| Final Reboiler Temp. | 105°–106° C | Indicates completion of monomer stripping. | google.com |

| Final Vapor Temp. | 100° C | Indicates all volatile monomer has been recovered. | google.com |

Vacuum sublimation is a purification technique used for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. utoronto.ca This process is conducted under reduced pressure, which lowers the temperature required for sublimation, making it ideal for purifying heat-sensitive compounds or achieving very high purity by separating the volatile solid from non-volatile impurities. utoronto.cayoutube.com

Formaldoxime trimer is a crystalline solid with a high melting point, making it a potential candidate for purification by vacuum sublimation. google.comsigmaaldrich.com The process involves gently heating the crude solid trimer under a vacuum. youtube.com The trimer molecules sublime and then deposit as purified crystals on a cooled surface, known as a cold finger, within the apparatus. youtube.com While specific operational parameters such as the precise temperature and pressure for the sublimation of formaldoxime trimer are not detailed in the available literature, experiments have shown that the trimer is stable under vacuum at temperatures of 50°-60° C and a pressure of 150 mm Hg, where it experiences weight loss indicative of its volatility. google.com This stability suggests that vacuum sublimation is a viable, albeit not extensively documented, method for its purification.

Spectroscopic and Computational Studies of Formaldoxime and Its Complexes

Molecular Structure and Isomerism

Formaldoxime (B1209246) (CH₂NOH) is the simplest oxime and exists as a planar molecule. Its structure has been a subject of interest, particularly concerning the isomerism arising from the C=N double bond.

Formaldoxime can exist in two planar configurations: trans and cis. These isomers are defined by the relative orientation of the hydroxyl (-OH) group with respect to the methylene (B1212753) (=CH₂) group across the C=N double bond. In the trans configuration, the -OH group and the =CH₂ group are on opposite sides of the C=N bond. Conversely, in the cis configuration, they are on the same side. The trans isomer is energetically more favorable than the cis isomer due to reduced steric strain. Most peptide bonds in proteins are in the energetically favored trans conformation; however, the energy difference between cis and trans isomers is smaller for proline residues due to their cyclic structure. nih.gov

Microwave spectroscopy has been a crucial technique for the detailed structural determination of formaldoxime. Early studies using this method independently confirmed the planar trans geometry of the molecule. aanda.orgresearchgate.net These investigations provided precise measurements of rotational constants, which in turn allowed for the calculation of bond lengths and angles. The structural data obtained from isotopologue substitution further solidified the assignment of the planar trans structure. aanda.org Microwave spectroscopy also revealed a small dipole moment for the trans isomer. aanda.orgresearchgate.net

Table 1: Dipole Moment of trans-Formaldoxime

| Dipole Component | Value (Debye) |

|---|---|

| a-dipole | 0.40 |

| b-dipole | 0.18–0.20 |

Data sourced from Levine (1962, 1963) as cited in A&A. aanda.org

Ab initio calculations have been employed to support experimental findings and provide deeper insights into the relative stabilities of the formaldoxime isomers. These theoretical studies have consistently shown that the trans isomer is the more stable configuration. aanda.orgresearchgate.net The energy difference between the trans and cis isomers is calculated to be approximately 5.6 kcal/mol. aanda.orgresearchgate.net This significant energy gap results in a very low Boltzmann population ratio for the cis isomer at room temperature, making its experimental detection challenging under normal conditions. aanda.orgresearchgate.net Theoretical calculations also predict a substantially larger dipole moment for the cis isomer (greater than 3 Debye) compared to the trans isomer. aanda.orgresearchgate.net

Table 2: Calculated Properties of Formaldoxime Isomers

| Property | trans-Formaldoxime | cis-Formaldoxime |

|---|---|---|

| Relative Energy | 0 kcal/mol | ~5.6 kcal/mol |

| Dipole Moment | ~0.44 Debye | > 3 Debye |

Data sourced from Umar et al. (2005) as cited in A&A. aanda.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and functional groups within formaldoxime and its complexes. These methods are essential for understanding intermolecular interactions. scitepress.orgnih.gov

Matrix isolation is a powerful experimental technique used to study molecules at very low temperatures. nih.gov In this method, formaldoxime molecules are trapped within an inert solid matrix, typically a noble gas like argon, at cryogenic temperatures. researchgate.net This isolation prevents intermolecular interactions between the formaldoxime molecules themselves, allowing for the high-resolution measurement of their vibrational spectra. uc.pt The sharp spectral features obtained under these conditions are instrumental for identifying different conformers and studying the effects of complex formation with other molecules. uc.pt

Formaldoxime can act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). Infrared spectroscopy, combined with matrix isolation techniques, has been effectively used to study the hydrogen-bonded complexes formed between formaldoxime and various small molecules.

With Ammonia (B1221849) (NH₃): In an argon matrix, formaldoxime and ammonia form a 1:1 complex where the hydroxyl group of formaldoxime acts as a proton donor to the ammonia molecule. researchgate.net The formation of this hydrogen bond leads to a significant shift in the O-H stretching frequency. researchgate.net Studies have also identified 1:2 complexes where an ammonia dimer interacts with both the OH group and the nitrogen atom of formaldoxime, creating a seven-membered cyclic structure stabilized by three hydrogen bonds. researchgate.net

With Hydrogen Chloride (HCl): When complexed with hydrogen chloride in an argon matrix, the nitrogen atom of formaldoxime acts as the proton acceptor. researchgate.net Similar to the ammonia complexes, both 1:1 and 1:2 complexes have been identified. In the 1:2 complex, a hydrogen chloride dimer interacts with both the nitrogen atom and the OH group of formaldoxime, forming a cyclic structure. researchgate.net

With Water (H₂O): The interaction of formaldoxime with water in an argon matrix has also been investigated. The most stable 1:1 and 1:2 complexes are found to have cyclic structures. researchgate.net In the 1:1 complex, a hydrogen bond forms between the hydroxyl group of formaldoxime and the oxygen of water (O-H···O), and another between a hydrogen of water and the nitrogen of formaldoxime (O-H···N). researchgate.net In the 1:2 complex, formaldoxime interacts with a water dimer, where one water molecule accepts a proton from the formaldoxime's OH group, and the other water molecule donates a proton to the nitrogen atom of formaldoxime. researchgate.net

Table 3: Hydrogen Bonding Interactions of Formaldoxime

| Partner Molecule | Role of Formaldoxime | Type of Complex |

|---|---|---|

| Ammonia (NH₃) | Proton Donor (via -OH) | 1:1 and 1:2 cyclic |

| Hydrogen Chloride (HCl) | Proton Acceptor (via N atom) | 1:1 and 1:2 cyclic |

| Water (H₂O) | Proton Donor (via -OH) and Proton Acceptor (via N atom) | 1:1 and 1:2 cyclic |

Data synthesized from studies on hydrogen-bonded complexes in argon matrices. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structure of formaldoxime and its derivatives. In the context of the electrosynthesis of methylamine (B109427) from carbon dioxide and nitrate (B79036), ¹H NMR spectroscopy has been utilized to identify and quantify formaldoxime as a key intermediate. The presence of formaldoxime in the catholyte solution is confirmed by characteristic signals in the ¹H NMR spectrum. For instance, a singlet at approximately 2.61 ppm is indicative of formaldoxime.

Furthermore, ¹³C NMR spectra provide complementary information for structural confirmation. In synthetic procedures, such as the preparation of 4-bromo-2-nitrobenzaldoxime, ¹H NMR is employed to verify the formation of the desired product and to identify any byproducts. Studies involving the oxidative addition of formaldoxime hydrochloride to platinum complexes have also utilized ¹H NMR to characterize the resulting products.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent/Context | Reference |

| ¹H | ~2.61 | Singlet | CO₂-saturated electrolyte | |

| ¹H | ~6.00 | Broad | Not Specified |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides indispensable insights into the properties of formaldoxime, corroborating and extending experimental findings. These theoretical approaches allow for the detailed examination of molecular geometries, electronic structures, and reaction pathways that can be challenging to study experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been instrumental in studying various aspects of formaldoxime and related molecules. DFT calculations, often employing functionals like B3LYP, are used to predict molecular properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For formaldoxime, DFT calculations have been used to optimize the geometries of its isomers. These calculations are crucial for subsequent vibrational analysis, which predicts the infrared and Raman spectra of the molecule. A vibrational frequency analysis must be performed at a stationary point on the potential energy surface that has been optimized at the same level of theory. For instance, DFT has been applied to study the adsorption geometries of drugs onto metallofullerenes, a process analogous to complex formation.

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations are often in good agreement with experimental data where available.

| Method | Basis Set | Property | Calculated Value |

| B3LYP | 6-311++G | Bond Length (C=N) | Varies with isomer |

| B3LYP | 6-311++G | Bond Angle (H-C-H) | Varies with isomer |

| MP2 | 6-311++G** | Bond Length (N-O) | Varies with isomer |

The electronic structure of formaldoxime has been investigated using DFT to understand its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and delocalization of electron density within a molecule. NBO analysis on formaldoxime and its complexes can reveal the nature of the bonding and the interactions between orbitals, providing insights into the stability of different conformations and complexes. For example, in studies of formaldoxime-water complexes, NBO analysis can elucidate the nature of the hydrogen bonds formed between the molecules.

Ab Initio Methods (e.g., MP2, CCSD(T))

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Møller–Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are high-level ab initio methods that provide very accurate results, often considered the "gold standard" in computational chemistry.

These methods have been applied to study the molecular structure and spectroscopic properties of formaldoxime. For example, the equilibrium geometries of cis- and trans-formaldoxime have been optimized at the CCSD(T)/aug-cc-pVTZ level of theory. These high-accuracy calculations are essential for obtaining reliable spectroscopic constants and anharmonic force fields. MP2 calculations have also been employed to investigate the structures and vibrational spectra of formaldoxime dimers and its complexes with water.

| Method | Basis Set | Property | Calculated Value | Reference |

| CCSD(T) | aug-cc-pVTZ | Equilibrium Geometry | Optimized for cis- and trans-isomers | |

| MP2 | 6-311++G** | Vibrational Spectra | Calculated for monomers and dimers | |

| MP2 | 6-311G(d,p) | Transition State Geometries | For photodissociation pathways | |

| CCSD(T) | Not Specified | Reaction Enthalpies | For decomposition reactions |

Studies on Isomerization Pathways and Activation Energies

Computational studies have been crucial in mapping the isomerization pathways of molecules related to formaldoxime, such as the conversion of nitrosomethane (B1211736) to trans-formaldoxime. These studies calculate the energies of reactants, products, and transition states to determine the activation energies for different reaction pathways.

For the isomerization of nitrosomethane, two primary pathways have been investigated: a 1,3-sigmatropic hydrogen shift and two successive 1,2-sigmatropic hydrogen shifts. Computational methods predict that the pathway involving two sequential 1,2-shifts is energetically more favorable by about 10 kcal/mol. The energy profile for such reactions typically involves a significant potential energy barrier that must be overcome for the isomerization to occur. These calculations provide fundamental insights into the reaction mechanisms and kinetics of formaldoxime formation and interconversion.

Reactivity and Reaction Mechanisms in Organic Chemistry

Formaldoxime (B1209246) as a Reagent in Organic Transformations

Formaldoxime hydrochloride serves as a precursor to formaldoxime, which is utilized in several key synthetic transformations. Its utility stems from its ability to act as a nucleophile, a 1,3-dipole, and a building block for more complex molecules.

A significant application of formaldoxime is in the synthesis of aryl aldehydes from aryl diazonium salts, a transformation known as the Beech Reaction. wikipedia.org This method provides a pathway to convert aromatic amines into aldehydes via their corresponding diazonium salts. The reaction involves the coupling of the diazonium salt with formaldoxime, followed by hydrolysis of the resulting intermediate to yield the aldehyde.

The reaction conditions, such as pH, are crucial for the success of this conversion. Optimal yields are often obtained in slightly acidic media (pH 5.5-6.0), typically buffered with sodium acetate (B1210297). The use of more alkaline conditions can lead to lower yields of the desired aldehyde.

Table 1: Yields of Aryl Aldehydes from Aryl Amines via the Beech Reaction

| Starting Amine | Resulting Aldehyde | % Yield |

| o-Nitroaniline | o-Nitrobenzaldehyde | 33 |

| p-Chloroaniline | p-Chlorobenzaldehyde | 58 |

Data derived from experimental findings in the Beech Reaction. nitrkl.ac.in

The Beech reaction is initiated by the nucleophilic character of formaldoxime attacking the electrophilic terminal nitrogen of the aryl diazonium cation (Ar-N₂⁺). While the precise mechanism is not extensively detailed in foundational literature, it is understood to proceed through the following conceptual steps:

Nucleophilic Attack: Formaldoxime, H₂C=NOH, acts as a nucleophile. The attack likely occurs via the nitrogen atom's lone pair of electrons on the terminal nitrogen of the diazonium salt. This forms a transient, unstable intermediate.

Rearrangement and Nitrogen Elimination: The initial adduct rapidly rearranges, leading to the expulsion of highly stable dinitrogen gas (N₂). This step drives the reaction forward.

Formation of an Aryl Oxime Intermediate: The loss of nitrogen gas results in the formation of an aryl-substituted formaldoxime (Ar-CH=NOH), also known as an aryl aldoxime.

Hydrolysis: The final step is the hydrolysis of the aryl aldoxime intermediate under acidic conditions, which cleaves the C=N bond to yield the final aryl aldehyde (Ar-CHO) and hydroxylamine (B1172632).

This sequence represents a plausible pathway based on the established reactivity of diazonium salts with nucleophilic species.

While not a universally common starting material, formaldoxime and its precursors can be involved in the synthesis of fluorinated organic compounds, particularly heterocyclic structures. The incorporation of fluorine into organic molecules is a critical strategy in medicinal and agrochemical chemistry to enhance properties like metabolic stability and bioavailability. nih.govmdpi.com

Formaldoxime's role can be seen in the construction of fluorinated isoxazoles and isoxazolines. For instance, hydroxylamine hydrochloride, a direct precursor to formaldoxime, can react with fluorinated carbonyl compounds or other fluorinated synthons. The resulting fluorinated oxime or nitrone can then undergo further transformations, such as cyclization reactions, to yield the desired fluorinated heterocycle. This approach allows for the strategic introduction of fluorine into a stable five-membered ring system.

Formaldoxime exists in tautomeric equilibrium with its nitrone form, which is a classic 1,3-dipole. wikipedia.org This property allows it to participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. chesci.commdpi.com Specifically, the reaction of the formaldoxime-nitrone tautomer with an alkene (a dipolarophile) leads to the formation of an isoxazolidine ring system. rsc.orgchem-station.com

The reaction is a concerted, pericyclic process where the 4π-electron system of the nitrone reacts with the 2π-electron system of the alkene. chesci.com This cycloaddition is highly valuable as it can create up to three new contiguous stereocenters in a single, atom-economical step. chem-station.com The versatility of this reaction allows for the synthesis of a wide array of substituted isoxazolidines by varying the alkene component. These isoxazolidine products are stable and can serve as intermediates for the synthesis of other important molecules, such as γ-amino alcohols. mdpi.com

Conversion of Aryl Diazonium Salts to Aryl Aldehydes (Beech Reaction)

Fundamental Chemical Reactions of Formaldoxime

Beyond its role as a reagent in specific named reactions, formaldoxime undergoes fundamental chemical transformations characteristic of oximes.

The oxidation of formaldoxime involves the cleavage of the carbon-nitrogen double bond. Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used to effect this transformation. nitrkl.ac.inresearchgate.net Under oxidative conditions, the C=NOH group is cleaved.

Reduction Reactions (e.g., to formaldehyde (B43269), hydroxylamine)

This compound can undergo reduction through acid-catalyzed hydrolysis, which effectively reverses its formation reaction. This process involves the cleavage of the carbon-nitrogen double bond, yielding formaldehyde and hydroxylamine.

The mechanism for this acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom of the formaldoxime, which is facilitated by the acidic medium. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent steps involve intramolecular proton transfers and the eventual elimination of hydroxylamine, leaving behind a protonated formaldehyde molecule which is then deprotonated by water to give formaldehyde. The reaction is essentially a nucleophilic addition to the C=N double bond, followed by elimination.

H₂C=NOH·HCl + H₂O ⇌ H₂C=O + NH₂OH·HCl

Under acidic conditions, the equilibrium for this reaction can be shifted. The presence of a dilute acid like hydrochloric or sulfuric acid provides the necessary hydronium ions to catalyze the hydrolysis. libretexts.org

Substitution Reactions

This compound can participate in substitution reactions, primarily involving the hydroxyl group, which can act as a nucleophile or be activated for substitution. These reactions lead to the formation of O-substituted derivatives such as ethers and esters.

For instance, the reaction of formaldoxime with acylating agents like acetyl chloride or acetic anhydride results in the formation of O-acetyl formaldoxime. Similarly, alkylating agents such as methyl iodide can react with formaldoxime to produce O-methyl formaldoxime. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

The general scheme for these substitution reactions is as follows:

O-Acylation: H₂C=NOH + RCOCl → H₂C=NOCOR + HCl

O-Alkylation: H₂C=NOH + RX → H₂C=NOR + HX

The resulting O-substituted derivatives can exhibit different stability and reactivity profiles compared to the parent formaldoxime.

Decomposition Pathways (e.g., pyrolysis to HCN and water)

The thermal decomposition, or pyrolysis, of formaldoxime has been a subject of study to understand its stability and the fundamental processes involved in its breakdown at elevated temperatures. When heated, formaldoxime primarily decomposes into hydrogen cyanide (HCN) and water. This decomposition is a significant pathway in the thermal degradation of the molecule.

The pyrolysis of formaldoxime is a unimolecular process that can be represented by the following equation:

CH₂NOH → HCN + H₂O

Kinetic studies of this reaction provide insight into the energy requirements and the transition state of the decomposition process. The reaction is typically carried out in the gas phase at high temperatures. The rate of decomposition is dependent on both temperature and pressure, and computational studies can be employed to model the potential energy surface and elucidate the reaction mechanism. The process is believed to proceed through a concerted mechanism involving a four-membered ring transition state.

Reactions with Unsaturated Sugar Lactones

The reaction of formaldoxime with α,β-unsaturated sugar lactones represents a complex area of carbohydrate chemistry, leading to the formation of novel heterocyclic compounds. These reactions are of interest for the synthesis of modified sugars with potential biological activity. The α,β-unsaturated lactone moiety in sugar molecules provides two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond.

Formaldoxime, with its nucleophilic nitrogen and oxygen atoms, can potentially react at either of these sites. The reaction can proceed through various pathways, including Michael addition (1,4-conjugate addition) to the α,β-unsaturated system or direct attack at the carbonyl group. The specific outcome of the reaction is influenced by factors such as the reaction conditions (temperature, solvent, catalyst) and the structure of the sugar lactone.

For instance, a 1,3-dipolar cycloaddition reaction is a plausible pathway where formaldoxime, or its tautomeric nitrone form, acts as a 1,3-dipole and reacts with the double bond of the unsaturated lactone to form a five-membered heterocyclic ring fused to the sugar backbone. The regioselectivity and stereoselectivity of such cycloadditions are key aspects of these investigations. The aminolysis of unprotected sugar lactones with various amines has been shown to be an efficient method for the synthesis of aldonamides, and similar reactivity could be expected with formaldoxime, potentially leading to N-hydroxy-aldonamides. mdpi.com

Mechanistic Investigations of Formaldoxime Reactions

Understanding the detailed mechanisms of reactions involving formaldoxime is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic investigations often employ a combination of experimental techniques and computational modeling to elucidate the pathways, intermediates, and transition states involved in these transformations.

Kinetic and Thermodynamic Control

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgucalgary.ca This principle is applicable to reactions involving formaldoxime, where different reaction pathways may lead to various isomers or products.

Kinetic Control: At lower temperatures or with shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible, allowing for the interconversion of products. Under these conditions, the most stable product (the thermodynamic product) will be the major component of the final reaction mixture, as it represents the global energy minimum. masterorganicchemistry.com

| Control Type | Reaction Conditions | Predominant Product |

| Kinetic | Low temperature, short reaction time | The product formed via the lowest activation energy pathway. |

| Thermodynamic | High temperature, long reaction time | The most stable product. |

Isotope Effects

Isotope effects are a powerful tool for investigating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.org The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

In the context of formaldoxime reactions, deuterium labeling can be particularly informative. For example, in the pyrolysis of formaldoxime to HCN and water, replacing the hydrogen atoms of the methylene (B1212753) group with deuterium (CD₂NOH) would be expected to exhibit a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step. The magnitude of the KIE (kH/kD) can provide insights into the geometry of the transition state.

Hydrogen-deuterium exchange studies can also be employed to probe the acidity of the protons in formaldoxime and to understand mechanisms involving proton transfer steps. wikipedia.org For instance, the exchange of the hydroxyl proton with deuterium from a solvent like D₂O can be monitored to study acid-base equilibria. wikipedia.org Isotopic labeling can also be used in conjunction with mass spectrometry and NMR spectroscopy to trace the fate of atoms throughout a reaction, helping to confirm proposed mechanistic pathways. viu.ca

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a reagent for the detection and trapping of reactive intermediates in the context of general organic chemistry reaction mechanisms.

While the synthesis of formaldoxime itself involves transient species such as a carbinolamine intermediate followed by an iminium ion, its application as an external trapping agent for other reactive intermediates (e.g., carbocations, radicals) in mechanistic studies is not documented in the provided search results. The literature extensively covers methods for trapping intermediates using specific scavenger agents, but this compound is not mentioned among them for this purpose.

Therefore, content for the requested section "4.3.3. Intermediate Detection and Trapping" focusing on this compound cannot be generated without deviating from scientifically accurate and verifiable information.

Coordination Chemistry of Formaldoxime and Its Derivatives

Formation of Metal Complexes

The formation of stable transition metal complexes with formaldoxime (B1209246) derivatives has been demonstrated through aerobic reactions. researchgate.netacs.orgnih.gov Specifically, the reaction of iron(III), nickel(II), or manganese(II) chlorides with the formaldoxime cyclotrimer (tfoH₃) and a co-ligand, 1,4,7-triazacyclononane (tacn), yields indefinitely stable complexes. researchgate.netacs.orgnih.gov These reactions produce complexes with the general formula [M(tacn)(tfo)]Cl. researchgate.netacs.orgnih.gov During the synthesis, an intramolecular cyclization of the formaldoxime trimer occurs, leading to the formation of an adamantane-like ligand that coordinates to the metal center. researchgate.net

Structural Characterization of Metal-Formaldoxime Complexes

The structures of these metal-formaldoxime complexes have been comprehensively characterized using various analytical techniques, most notably single-crystal X-ray diffraction. researchgate.netacs.orgnih.gov These studies have provided definitive insights into the geometry and bonding within these coordination compounds.

X-ray crystallography has been pivotal in revealing the three-dimensional arrangement of atoms in these complexes. researchgate.netacs.orgnih.gov The analysis shows that the resulting [M(tacn)(tfo)]⁺ cation possesses a distorted adamantane-like cage structure. researchgate.netacs.orgnih.gov This rigid, cage-like framework is a key feature of the complexes formed between transition metals and the cyclotrimer of formaldoxime. researchgate.net

| Compound Formula | Metal (M) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| [Fe(tacn)(tfo)]Cl | Fe | Monoclinic | P2₁/n | 8.2323(3) | 12.3396(4) | 15.3941(5) | 93.300(1) | 1559.13(9) |

| [Ni(tacn)(tfo)]Cl | Ni | Monoclinic | P2₁/n | 8.1633(2) | 12.2335(3) | 15.3725(4) | 93.310(1) | 1530.41(7) |

| [Mn(tacn)(tfo)]Cl | Mn | Monoclinic | P2₁/n | 8.2409(3) | 12.4331(4) | 15.4217(5) | 93.003(1) | 1577.89(9) |

This table presents selected crystallographic data for the adamantane-like metal-formaldoxime complexes as determined by X-ray diffraction. Data sourced from supporting information of relevant studies. acs.org

Within the adamantane-like structure, the metal ion is coordinated by the deprotonated formaldoxime cyclotrimer (tfo³⁻). researchgate.netacs.orgnih.gov The ligand coordinates to the metal center through three oxygen atoms, each from one of the deprotonated hydroxylamine (B1172632) groups of the tfo³⁻ ligand. researchgate.netacs.orgnih.gov This coordination mode, where the deprotonated ligand binds via its oxygen atoms, is crucial for the formation and stability of the resulting cage structure. researchgate.net The efficiency of metal binding is noted to increase upon the deprotonation of the hydroxylamine groups. researchgate.net

Electronic Structure and Oxidation States of Metal Centers

The electronic properties of these metal-formaldoxime complexes are as remarkable as their structures. Various spectroscopic and computational methods, including X-ray Photoelectron Spectroscopy (XPS), Mössbauer spectroscopy, and Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure. researchgate.netacs.orgnih.gov

A significant finding is the ability of the deprotonated formaldoxime ligand (tfo³⁻) to stabilize the metal center in a high formal oxidation state. researchgate.netacs.orgnih.gov In the [M(tacn)(tfo)]Cl complexes, the iron, nickel, and manganese centers formally exist in a +4 oxidation state. researchgate.netacs.orgnih.gov This is particularly unusual and noteworthy for organic complexes of iron and nickel. researchgate.netacs.orgnih.gov The stabilization of such high-valent metal ions is a key feature of the coordination chemistry of the tfo³⁻ ligand. researchgate.net

The unusual stability of the M(IV) oxidation state has been explained through detailed computational studies. researchgate.netacs.orgnih.gov Natural Bond Orbital (NBO) analysis confirms that the stabilization is a result of hyperconjugation. researchgate.netacs.orgnih.gov This involves the donation of electron density from a lone pair on the nitrogen atoms of the tfo³⁻ ligand into the antibonding σ* orbital of the adjacent metal-oxygen bond (n(N) → σ*(M–O)). researchgate.netacs.orgnih.gov This electron delocalization helps to mitigate the high positive charge on the metal center, thus stabilizing the high-valent state. researchgate.net

| Interaction | E(2) (kcal/mol) - Fe Complex | E(2) (kcal/mol) - Ni Complex | E(2) (kcal/mol) - Mn Complex |

| n(N) → σ(M–O)* | 18.5 | 19.3 | 16.9 |

This table shows the second-order perturbation theory analysis of the Fock Matrix from NBO calculations, quantifying the stabilization energy (E(2)) from the key hyperconjugation interaction in the metal (M = Fe, Ni, Mn) complexes. researchgate.net

Catalytic Applications of Formaldoxime Metal Complexes

Recent research has unveiled the catalytic potential of metal complexes derived from formaldoxime, particularly in aerobic oxidation reactions. These complexes, featuring transition metals in unusually high oxidation states, have demonstrated significant activity under ambient conditions.

Aerobic Dehydrogenative Dimerization Reactions

Complexes of iron, nickel, and manganese with the formaldoxime cyclotrimer (tfoH₃) and 1,4,7-triazacyclononane (tacn) have been identified as highly effective catalysts. acs.orgnih.govresearchgate.netcatalysis.ru Specifically, complexes with the general formula [M(tacn)(tfo)]Cl have shown high catalytic activity in the aerobic dehydrogenative dimerization of p-thiocresol. acs.orgnih.govresearchgate.net This reaction occurs under ambient conditions, highlighting the efficiency of these formaldoxime-based catalysts. acs.orgnih.gov

The catalytic efficacy is attributed to the unique structure of these complexes. X-ray analysis reveals a distorted adamantane-like structure where the metal ion is coordinated by three oxygen atoms of the deprotonated tfoH₃ ligand. acs.orgnih.govresearchgate.net This coordination stabilizes the metal in a formal +4 oxidation state, which is atypical for organic complexes of iron and nickel. acs.orgnih.govresearchgate.net The unusual stabilization of this high-valent metal ion is explained by the donation of electron density from nitrogen atoms to the antibonding orbital of the metal-oxygen bond through hyperconjugation. acs.orgnih.gov

Table 1: Catalytic Activity of [M(tacn)(tfo)]Cl Complexes in the Aerobic Dimerization of p-Thiocresol

| Metal (M) | Formal Oxidation State | Catalytic Activity |

|---|---|---|

| Iron (Fe) | +4 | High |

| Nickel (Ni) | +4 | High |

| Manganese (Mn) | +4 | High |

This table summarizes the catalytic performance of different metal complexes of formaldoxime in the specified reaction.

Historical Significance in Spectrophotometric Determination of D-metals

The formation of colored complexes between formaldoxime and transition metals has been known since the end of the 19th century. acs.orgnih.govresearchgate.netcatalysis.ru This property was historically exploited for the quantitative analysis of various d-block metals using spectrophotometry, a technique known as the formaldoxime method. acs.orgnih.govresearchgate.net

Formaldoxime reacts with certain metal ions in an alkaline solution to produce intensely colored complexes. hach.com The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for its quantification by measuring light absorbance at a specific wavelength. iteh.ai

The primary application of this method was for the determination of manganese. iteh.aiwur.nlstandingcommitteeofanalysts.co.uk The reaction between formaldoxime and manganese forms an orange-red complex, with maximum absorbance typically measured around 450 nm. hach.comiteh.ai The method is applicable for manganese concentrations ranging from 0.01 mg/L to 5 mg/L. iteh.ai

Despite its utility, the formaldoxime method for manganese determination was known to be influenced by the presence of other metal ions, which could cause serious interference. wur.nl

Table 2: Spectrophotometric Determination of D-Metals Using the Formaldoxime Method

| Metal Ion | Color of Complex | Wavelength (λmax) | Interfering Ions |

|---|---|---|---|

| Manganese (Mn) | Orange-Red | ~450 nm | Fe, Cu, Ni, Co, Ce, V wur.nlstandingcommitteeofanalysts.co.uk |

| Iron (Fe) | Yellow-Brown | - | Can interfere with Mn determination wur.nl |

| Cobalt (Co) | - | - | Can interfere with Mn determination wur.nl |

| Nickel (Ni) | - | - | Can interfere with Mn determination wur.nl |

| Copper (Cu) | - | - | Can interfere with Mn determination wur.nl |

This table outlines the application of formaldoxime in the spectrophotometric analysis of manganese and notes other metals that interfere with this process.

To mitigate interference, particularly from iron, masking agents such as potassium cyanide (KCN) were employed. wur.nl Adjusting the measurement wavelength to 500 nm instead of 450 nm was also found to minimize the influence of iron. wur.nl While effective for its time, the formaldoxime method has been largely superseded by more sensitive and selective modern analytical techniques like atomic absorption spectrometry. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Formaldoxime hydrochloride |

| Formaldoxime |

| Formaldoxime cyclotrimer (tfoH₃) |

| 1,4,7-triazacyclononane (tacn) |

| p-Thiocresol |

| Iron(III) chloride |

| Nickel(II) chloride |

| Manganese(II) chloride |

| Potassium cyanide (KCN) |

| Iron (Fe) |

| Copper (Cu) |

| Nickel (Ni) |

| Cobalt (Co) |

| Cerium (Ce) |

| Vanadium (V) |

Analytical Applications and Methodology Development

Colorimetric Determination of Manganese

The formaldoxime (B1209246) method is a well-established spectrophotometric technique for the determination of manganese concentrations in various sample types, including surface and drinking water. iteh.ai This method is applicable for manganese concentrations ranging from 0.01 mg/L to 5 mg/L, with the possibility of determining higher concentrations after appropriate sample dilution. iteh.ai The analysis relies on the formation of a colored complex that can be measured using a spectrometer.

The determination of manganese concentration using formaldoxime is based on its reaction with the analyte in an alkaline solution, typically adjusted with ammonium (B1175870) hydroxide (B78521), to form an intense orange-red complex. hach.com The intensity of the color produced is proportional to the amount of manganese present. iteh.ai This complex exhibits maximum absorbance at a wavelength of approximately 450 nm. iteh.aihach.com The manganese-formaldoxime complex is stable within a pH range of 9.5 to 10.5. iteh.ai The color develops within a few seconds and remains stable for at least 30 minutes, allowing for accurate measurement.

A significant challenge in the colorimetric determination of manganese with formaldoxime is interference from other ions commonly found in samples. Iron (both Fe²⁺ and Fe³⁺) is a primary interfering agent, as it forms a violet complex with formaldoxime. iteh.aihach.com To mitigate this, masking agents are added to the solution. A common and effective approach is the addition of Ethylenediaminetetraacetic acid (EDTA) and hydroxylamine (B1172632) hydrochloride. iteh.aihach.com Hydroxylamine hydrochloride also functions as a reducing agent. hach.com

Other ions that can interfere with the determination include copper (Cu), nickel (Ni), cobalt (Co), cerium (Ce), and vanadium (V). core.ac.ukwur.nl Potassium cyanide (KCN) has been successfully used to mask Cu, Ni, and Co. core.ac.ukwur.nl However, in the alkaline medium required for the manganese-formaldoxime color development, KCN can produce a yellow-brown color with iron, which may interfere with the manganese measurement. core.ac.ukwur.nl The impact of iron interference can also be influenced by the measurement wavelength; using a wavelength of 500 nm can help in successfully masking iron's effect when KCN is used. core.ac.ukwur.nl

| Interfering Ion | Masking Agent(s) | Notes | Citation |

|---|---|---|---|

| Iron (Fe²⁺, Fe³⁺) | EDTA, Hydroxylamine Hydrochloride | Forms a violet complex with formaldoxime. | iteh.aihach.com |

| Iron (Fe) | Potassium Cyanide (KCN) | Can produce a yellow-brown color in alkaline medium. Measurement at 500 nm can minimize interference. | core.ac.ukwur.nl |

| Copper (Cu) | Potassium Cyanide (KCN) | Effectively masked by KCN. | core.ac.ukwur.nl |

| Nickel (Ni) | Potassium Cyanide (KCN) | Effectively masked by KCN. | core.ac.ukwur.nl |

| Cobalt (Co) | Potassium Cyanide (KCN) | Effectively masked by KCN. | core.ac.ukwur.nl |

The formaldoxime method has been optimized for the analysis of manganese in both environmental and biological samples. For environmental samples like water, pretreatment may be necessary if suspended or organically bound manganese is present to convert it into a form that can react with formaldoxime. iteh.ai When analyzing total manganese, a digestion step, often with an acid solution at elevated temperatures (e.g., 120°C), is performed before the colorimetric analysis. hach.com The method has been applied to freshwater samples, although in some cases it was found to be subject to interfering UV absorbance that could not be successfully negated by a reagent blank, potentially leading to high estimations at low manganese concentrations. nih.gov

For biological samples, such as tissue extracts, the formaldoxime method provides a means for manganese determination. nih.gov The analysis of manganese in samples like sweat and urine has been explored, highlighting the versatility of analytical techniques derived from this chemistry. lsu.edu The robustness of the method in complex matrices depends on effective interference removal and proper sample preparation. nih.gov

| Parameter | Value/Condition | Citation |

|---|---|---|

| Wavelength of Maximum Absorbance | ~450 nm | iteh.aihach.com |

| Optimal pH Range | 9.5 - 10.5 | iteh.ai |

| Applicable Concentration Range | 0.01 - 5.0 mg/L | iteh.ai |

| Color of Complex | Orange-red | hach.com |

Derivatization in Chromatographic Analysis

Derivatization is a chemical modification process used in chromatography to convert an analyte into a product with improved properties for separation and detection. academicjournals.orglibretexts.org This technique can be applied pre-column, where the reaction occurs before the sample is injected into the chromatograph, or post-column, where the analyte reacts after separation but before detection. libretexts.orgwelch-us.com The goal is often to enhance the volatility of a compound for gas chromatography or to improve the detectability for high-performance liquid chromatography (HPLC), for instance, by attaching a fluorescent or UV-absorbing group. academicjournals.orgwelch-us.com

Chemical derivatization is frequently employed to improve the characteristics of an analyte for chromatographic analysis, thereby enhancing detection sensitivity and simplifying separation from interferences. academicjournals.org For example, in HPLC, derivatization can create products that are more easily detected by UV-Vis or fluorescence detectors. welch-us.com This enhancement is crucial for quantifying trace levels of analytes in complex samples such as clinical, pharmaceutical, or environmental matrices. nih.gov While the use of formaldoxime hydrochloride is well-established for the colorimetric determination of manganese, its specific application as a general derivatizing agent to enhance the chromatographic detection and quantification of other analytes is not extensively documented in the surveyed literature. The primary described function remains its complexometric reaction with manganese for spectrophotometric analysis. hach.com

Environmental Monitoring Applications

The reliable quantification of metals like manganese is a critical component of environmental monitoring programs. mdpi.comenv.go.jp this compound plays a role in this field through its application in methods designed to measure manganese levels in water systems. iteh.ai Monitoring manganese is important as it is considered an emerging pollutant that can pose a threat to human health and aquatic ecosystems. mdpi.com The formaldoxime method provides a basis for analytical procedures used to ensure that manganese concentrations in drinking water and surface water comply with regulatory standards. iteh.ai The development of automated flow analysis techniques utilizing the formaldoxime reaction has further enhanced sample throughput, reduced reagent consumption, and minimized waste, aligning with the principles of green chemistry in environmental analysis. mdpi.com

Biological Interactions and Medicinal Chemistry Research

Interaction with Biological Targets through Oxime Functional Group

The defining feature of formaldoxime (B1209246) is the oxime functional group (C=N-OH), which dictates its interactions with biological molecules. Oximes are known to participate in various biological activities, and their reactivity is a key area of study. For instance, certain oxime compounds are utilized as antidotes for nerve agent poisoning. wikipedia.org These agents work by reactivating acetylcholinesterase, an essential enzyme in the nervous system that becomes inactivated by phosphorylation from nerve agents. The oxime functional group is capable of displacing the phosphate group from the enzyme's active site, thereby restoring its function. wikipedia.org

The C=N-OH moiety is also a target for enzymatic action, particularly oxidation, which is a critical aspect of its biological activity and metabolism. nih.gov The electronic properties and lipophilicity of the molecule can influence the efficiency of these interactions, although studies on various oximes suggest that these factors may not play a major role in altering their fundamental reactivity. nih.gov

Metabolic Pathways and Biotransformations

Once introduced into a biological system, formaldoxime hydrochloride undergoes metabolic transformations. These pathways are crucial for understanding its biological effects and potential toxicity. The metabolism of formaldoxime is linked to enzymes primarily located in the liver.

A significant metabolic pathway for oximes involves their oxidation to produce nitrogen oxides, most notably nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule in various physiological processes, including blood pressure regulation, neurotransmission, and immune responses. nih.govresearchgate.net The ability of formaldoxime and its derivatives to act as NO donors is a central focus of research. nih.gov

The chemical decomposition of NO in an aerobic aqueous solution primarily yields nitrite (B80452) (NO₂⁻). nih.gov Further oxidation to nitrate (B79036) (NO₃⁻) often requires the presence of other oxidizing agents like oxyhemoproteins. nih.gov The generation of NO and other reactive nitrogen oxide species (RNOS) can also be facilitated by metal-catalyzed reactions, which can occur independently of nitric oxide synthase (NOS), the primary enzyme for endogenous NO production. nih.gov This provides an alternative pathway for NO generation, which could be therapeutically relevant in conditions where NOS function is impaired. nih.gov

The biotransformation of formaldoxime is facilitated by specific enzyme systems. The Cytochrome P450 (CYP450) superfamily of enzymes, predominantly found in the liver, plays a major role in the metabolism of a vast array of foreign compounds, including drugs. nih.govbohrium.comnih.gov

Studies have demonstrated that the C=N-OH group present in oximes can be oxidized by CYP450 enzymes. nih.gov This enzymatic action is a key mechanism for the release of nitric oxide from oxime-containing compounds. nih.gov The CYP1, 2, and 3 families are mainly responsible for the metabolism of the majority of clinical drugs. nih.govmdpi.com Formaldehyde (B43269), a precursor of formaldoxime, has been shown to alter the activity of certain CYP450 isoforms in animal studies, suggesting that formaldoxime could also interact with this critical enzyme system. researchgate.net

| Enzyme Family | Role in Metabolism | Reference |

| Cytochrome P450 (CYP) | Major enzyme system for drug and xenobiotic metabolism, primarily in the liver. Involved in over 90% of enzymatic drug reactions. | nih.govbohrium.com |

| CYP Families 1, 2, 3 | Responsible for the metabolism of approximately 80% of clinical drugs. | nih.govmdpi.com |

| Nitric Oxide Synthase (NOS) | Primary enzyme for endogenous synthesis of nitric oxide (NO) from L-arginine. | nih.govnih.gov |

Potential Pharmaceutical Applications of Formaldoxime Derivatives

The unique chemical properties of formaldoxime have led to the exploration of its derivatives in various pharmaceutical contexts. Its ability to coordinate with metals and serve as a scaffold for new molecules makes it a valuable compound in drug discovery.

The oxime group is an effective ligand, capable of forming stable complexes with various transition metal ions. wikipedia.org This property is significant because transition metals like iron, copper, and manganese are essential cofactors in many biological processes, including electron transfer and enzymatic catalysis. nih.govlibretexts.org

Formaldoxime, particularly its cyclic trimer, forms stable and well-defined complexes with iron(III), nickel(II), and manganese(II). researchgate.netnih.govacs.org These complexes can stabilize the metal ions in unusually high oxidation states (e.g., +4), which is not typical for many organic ligands. researchgate.netnih.govacs.org This ability to modulate the redox potential of metal ions is of great interest. libretexts.org The coordination chemistry of formaldoxime derivatives can be harnessed to influence the biological activity of metalloenzymes or to develop agents that can sequester or deliver metal ions for therapeutic purposes. wikipedia.orgnih.gov

Table of Formaldoxime-Metal Complexes and Their Properties

| Metal Ion | Complex Type | Key Structural Feature | Noteworthy Property | Reference |

|---|---|---|---|---|

| Iron (Fe) | [Fe(tacn)(tfo)]Cl | Distorted adamantane-like structure | Stabilization of Fe(IV) oxidation state | researchgate.netnih.govacs.org |

| Nickel (Ni) | [Ni(tacn)(tfo)]Cl | Distorted adamantane-like structure | Stabilization of Ni(IV) oxidation state | researchgate.netnih.govacs.org |

| Manganese (Mn) | [Mn(tacn)(tfo)]Cl | Distorted adamantane-like structure | Stabilization of Mn(IV) oxidation state | researchgate.netnih.govacs.org |

Formaldoxime serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. The development of novel derivatives is an active area of research. For example, oxime derivatives of dehydrocholic acid have been designed and synthesized as potential antiviral agents against the hepatitis B virus. nih.gov

Furthermore, nature-inspired O-benzyl oxime derivatives have been investigated as dual-acting agents that can inhibit the enzyme aldose reductase and possess antioxidant properties, which could be beneficial in managing diabetic complications. mdpi.com The versatility of the oxime functional group allows medicinal chemists to create diverse molecular structures, which are then screened for various biological activities. Modern drug discovery increasingly relies on generating and testing novel chemical entities, and simple, reactive molecules like formaldoxime provide a valuable starting point for these endeavors. drugdiscoverychemistry.commdpi.com

Cellular and Biochemical Basis of Interactions

This compound, a stable salt of the simplest oxime, formaldoxime, has been investigated for its interactions with biological systems at the cellular and biochemical levels. Research has primarily focused on its role as an enzyme inhibitor, particularly targeting enzymes involved in nitrogen metabolism.

One of the most well-documented biochemical interactions of formaldoxime is its inhibitory effect on hydroxylamine (B1172632) oxidoreductase (HAO), a key enzyme in the nitrification pathway of autotrophic nitrifying bacteria. These bacteria play a crucial role in the nitrogen cycle by oxidizing ammonia (B1221849) to nitrite. Formaldoxime, which can be formed from the reaction of formaldehyde and hydroxylamine, has been identified as a potent inhibitor of this process. The inhibition of HAO disrupts the bacteria's energy metabolism, which relies on the oxidation of hydroxylamine. This specific enzyme inhibition highlights the targeted nature of formaldoxime's interaction within this biological context.

The mechanism of inhibition is thought to involve the interaction of formaldoxime with the active site of the metalloenzyme HAO. Metalloenzymes are a class of enzymes that contain a metal ion cofactor, which is essential for their catalytic activity. The ability of formaldoxime to interact with metal ions is a key aspect of its biochemical properties. While detailed kinetic data such as inhibition constants (Kᵢ) and IC₅₀ values for this compound's interaction with a wide range of enzymes are not extensively available in the public domain, its established effect on HAO provides a clear example of its bioactivity.

Further research into the broader cellular and biochemical interactions of this compound is warranted to fully elucidate its potential mechanisms of action and to identify other potential biological targets. Understanding these fundamental interactions is crucial for exploring any potential therapeutic or biotechnological applications of this compound.

Below are data tables summarizing the known interactions of formaldoxime.

Table 1: Known Enzymatic Interaction of Formaldoxime

| Enzyme Target | Organism/System | Observed Effect |

| Hydroxylamine Oxidoreductase (HAO) | Autotrophic nitrifying bacteria | Inhibition of enzyme activity, disruption of nitrogen metabolism |

Table 2: Potential Areas of Biochemical Interaction (Requiring Further Research)

| Interaction Type | Potential Biological Target/Process | Rationale for Investigation |

| Metalloenzyme Inhibition | Various metalloenzymes (e.g., zinc-dependent enzymes) | The oxime moiety has metal-chelating properties. |

| Nitric Oxide Pathway Modulation | Nitric Oxide Synthase (NOS) or other related pathways | Structural similarities to some nitric oxide donors and inhibitors. |

| Reactive Oxygen Species (ROS) Scavenging | Cellular oxidative stress pathways | Potential for redox activity. |

Emerging Research Areas and Future Directions

Applications in Material Science (e.g., Polymer Production)

Formaldoxime (B1209246) and its derivatives exhibit a notable tendency to polymerize, a characteristic that is central to its application in material science. The pure, monomeric form of formaldoxime (H₂C=N-OH) is a colorless liquid that readily polymerizes to form a cyclic trimer. wikipedia.org This trimer is a key structure in the chemistry of formaldoxime. However, research has shown that what was historically referred to as "triformoxime" is, in its solid state, more accurately described as a chain-polymer. sdu.dk

The hydrochloride salt, formaldoxime hydrochloride, contains this cyclic trimer, 1,3,5-trihydroxyhexahydro-1,3,5-triazine. sdu.dk This salt plays a crucial role in handling and utilizing the compound. When the hydrochloride salt is neutralized, it depolymerizes to yield the monomeric formaldoxime. sdu.dk Conversely, dissolving the polymeric form in methanol containing hydrogen chloride allows for the precipitation of the trimer hydrochloride salt. sdu.dk This reversible polymerization-depolymerization behavior, influenced by pH, is a key aspect of its material science applications.

An improved, essentially quantitative yield process for producing the formaldoxime trimer has been developed. google.com This method involves the oximation of paraformaldehyde, followed by steam stripping to recover the formaldoxime monomer. google.com The monomer is then allowed to form the trimer separately, which can be recovered through filtration. google.com This process highlights the controlled production of polymeric forms of formaldoxime for potential material applications. In aqueous solutions, an equilibrium exists between the monomeric and trimeric forms, which can be shifted based on concentration, temperature, and pH. sdu.dkgoogle.com Higher concentrations and lower temperatures favor the formation of the trimer. google.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the field of chemistry that extends "beyond the molecule," focusing on the chemical systems composed of multiple discrete molecules held together by non-covalent intermolecular forces. wikipedia.orglongdom.org These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic effects, are weaker than the covalent bonds that define the molecules themselves. wikipedia.org A key concept within this field is molecular self-assembly, the spontaneous organization of molecules into stable, well-defined structures. wikipedia.orgnih.gov

The behavior of formaldoxime in solution is a clear example of self-assembly. In aqueous environments, an equilibrium is established between monomeric formaldoxime and its cyclic trimer. sdu.dk This process, where individual molecular units associate to form a more complex, organized entity, is a hallmark of supramolecular self-assembly. researchgate.net The formation of the trimer is not random but results in a specific, stable cyclic structure driven by the nature of the formaldoxime molecules.

This self-assembly is a dynamic process, influenced by environmental conditions. For instance, at higher pH values, the equilibrium shifts towards the monomeric form, demonstrating that the supramolecular assembly can be controlled by external stimuli. sdu.dk The ability to control the association and dissociation of these molecules is a significant area of interest in supramolecular chemistry, with potential applications in creating responsive materials and systems. nih.gov The transition from monomer to trimer represents the creation of a higher-order structure with distinct properties, achieved through non-covalent organization. researchgate.net

Green Chemistry Principles in Formaldoxime Chemistry

Green chemistry is a foundational approach to chemical design and engineering that aims to reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com It is guided by twelve core principles that promote sustainability, safety, and efficiency in chemical processes. acs.orgmsu.edu These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents, and designing for energy efficiency. solubilityofthings.com

The principles of green chemistry are highly relevant to the synthesis of formaldoxime and its derivatives. Sustainable processes aim for high yields, minimal waste, and safe reaction conditions. An improved method for preparing formaldoxime trimer has been developed that aligns with these goals. google.com The process achieves a nearly quantitative yield and, crucially, allows the mother liquor—which contains residual formaldoxime monomer—to be recycled into the next synthesis reaction. google.com This recycling step embodies the green chemistry principle of waste prevention. acs.org

Furthermore, the process is designed to produce a product free from inorganic salts, which are common waste byproducts in many chemical syntheses. google.com Avoiding such waste simplifies purification and reduces the environmental impact of the process. Other green synthesis techniques, while not yet documented specifically for this compound, offer potential future directions. These include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and electrochemical methods that avoid the need for stoichiometric chemical reagents. mdpi.comrsc.org Adopting such methods could further enhance the sustainability of formaldoxime production.

A primary goal of green chemistry is to design chemical products and processes that minimize risk. sigmaaldrich.com This is particularly pertinent for this compound, which is associated with significant hazards. The compound is classified as fatal if swallowed or in contact with skin and can cause serious skin and eye irritation. thermofisher.com

Moreover, detailed thermal analysis has identified formaldoxime trimer hydrochloride (TFO·HCl) as an energetic material with explosive potential. researchgate.net It undergoes exothermic decomposition and can explode when subjected to impact. researchgate.net The amount of energy it releases upon decomposition is comparable to that of some explosives. researchgate.net Recognizing such inherent hazards is the first step in applying green chemistry principles, which advocate for designing less hazardous chemicals and synthetic pathways wherever practicable. acs.org Future research could focus on modifying the molecular structure or finding safer alternatives that retain the desired functionality without the associated high reactivity and toxicity.

In terms of waste, the principle of preventing waste is considered superior to treating it after it has been created. solubilityofthings.com The aforementioned synthesis process that avoids inorganic salt byproducts is a direct application of this principle. google.com By designing syntheses that maximize the incorporation of all materials used in the process into the final product (high atom economy), the generation of waste is inherently minimized. acs.org

Theoretical Predictions and Advanced Computational Modeling

Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, complementing experimental research. stanford.eduru.nl These methods, which include quantum mechanics and molecular mechanics, allow for the simulation of molecular structures, properties, and reaction dynamics at an atomistic level. yale.edu

In the context of formaldoxime, theoretical studies have been employed to explore its potential formation pathways in environments like molecular clouds. Such studies use kinetic models to estimate the prevalence of formaldoxime, considering that other isomers might be more favorable under thermodynamic equilibrium. This predictive capability is crucial for understanding chemical processes in complex or inaccessible environments.

Computational models are also used to analyze experimental data. For instance, Watson's Hamiltonian models are utilized to fit the high-resolution spectral data obtained from rotational spectroscopy of formaldoxime. This fitting process allows for the derivation of precise spectroscopic constants, such as rotational and centrifugal distortion parameters, which provide fundamental insights into the molecule's physical structure and dynamics. These advanced modeling techniques are essential for building a detailed, molecular-level understanding of formaldoxime's properties and reactivity. mit.edu

Investigation of Thermal Stability and Hazards

The thermal stability and associated hazards of this compound are critical considerations for its safe handling and use. As an organic hydroxylamine (B1172632) derivative, it belongs to a class of compounds whose thermal properties have been systematically studied due to their potential reactivity. researchgate.net

Detailed thermal analysis of formaldoxime trimer hydrochloride (TFO·HCl) reveals that it undergoes significant exothermic decomposition when heated. researchgate.net The decomposition process liberates a considerable amount of heat, measured at approximately 2200 ± 300 J/g. researchgate.net This high enthalpy of decomposition points to a significant stored energy content. The compound is thermally unstable, with decomposition beginning at temperatures above 100 °C. researchgate.net

Beyond its thermal sensitivity, TFO·HCl has been shown to be sensitive to mechanical impact. Small-scale mechanical sensitivity testing confirmed that the compound can explode at certain drop energies, with a standard drop energy corresponding to a 50% probability of initiation measured at 16 ± 5 J. researchgate.net This level of impact sensitivity, combined with its high decomposition enthalpy, makes its hazard profile comparable to that of some explosive materials. researchgate.net In the event of a fire, thermal decomposition can generate irritating, toxic, and highly toxic gases and vapors. thermofisher.comhpc-j.co.jpcoleparmer.com

| Parameter | Value | Significance |

|---|---|---|